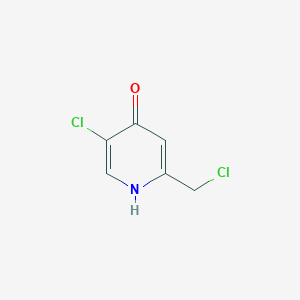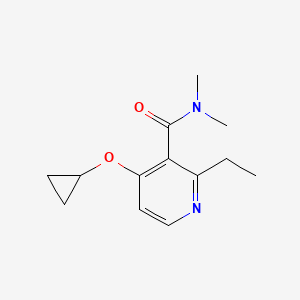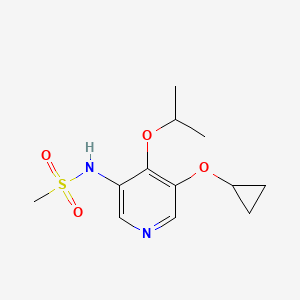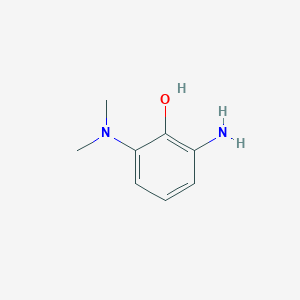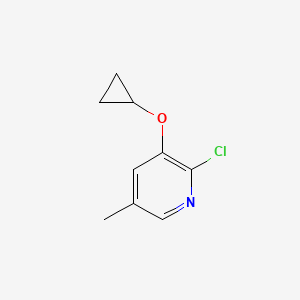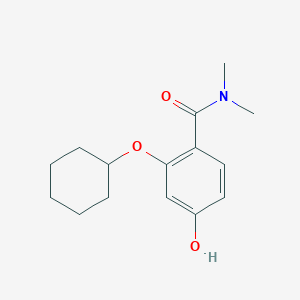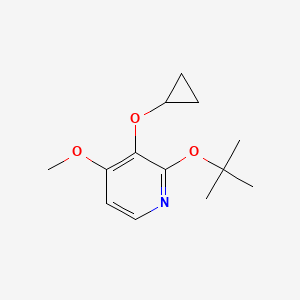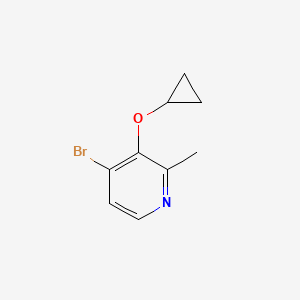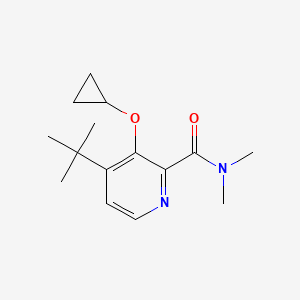
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of picolinamide, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and N,N-dimethyl substitutions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of picolinic acid derivatives with tert-butyl and cyclopropoxy substituents. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve steps such as esterification, amidation, and cyclization to achieve the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 4-Tert-butyl-3-iodoheptane
- 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
- 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
Comparison: Compared to similar compounds, 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the picolinamide moiety, which imparts distinct chemical and biological properties. The cyclopropoxy group adds rigidity to the molecule, influencing its reactivity and interaction with biological targets. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s stability and solubility .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4-tert-butyl-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)11-8-9-16-12(14(18)17(4)5)13(11)19-10-6-7-10/h8-10H,6-7H2,1-5H3 |
Clé InChI |
PNTSGYGJKWKSJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


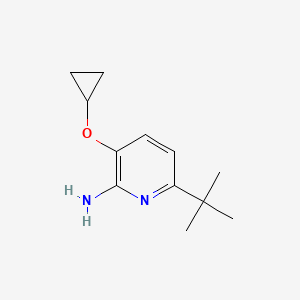
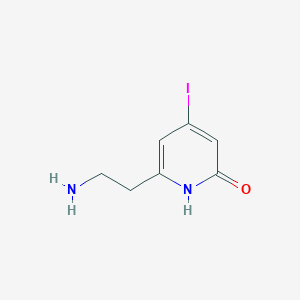
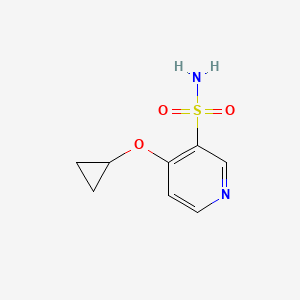
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
